molecular formula C13H12N2O5S B11805307 6-(4-Methoxyphenylsulfonamido)nicotinic acid CAS No. 1272758-14-1

6-(4-Methoxyphenylsulfonamido)nicotinic acid

Katalognummer: B11805307
CAS-Nummer: 1272758-14-1
Molekulargewicht: 308.31 g/mol
InChI-Schlüssel: AIKYEVXVRVAMNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxyphenylsulfonamido)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxyphenylsulfonamido group attached to the nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenylsulfonamido)nicotinic acid typically involves the reaction of 6-aminonicotinic acid with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(4-Methoxyphenylsulfonamido)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 6-(4-Hydroxyphenylsulfonamido)nicotinic acid.

    Reduction: Formation of 6-(4-Aminophenylsulfonamido)nicotinic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(4-Methoxyphenylsulfonamido)nicotinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4-Methoxyphenylsulfonamido)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the nicotinic acid core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

    Nicotinic Acid: Known for its role in lipid metabolism and cardiovascular health.

    Nicotinamide: An amide derivative of nicotinic acid with applications in dermatology and as a dietary supplement.

    6-Aminonicotinic Acid: A precursor in the synthesis of various nicotinic acid derivatives.

Uniqueness: 6-(4-Methoxyphenylsulfonamido)nicotinic acid is unique due to the presence of the methoxyphenylsulfonamido group, which imparts distinct chemical and biological properties. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to other nicotinic acid derivatives .

Eigenschaften

CAS-Nummer

1272758-14-1

Molekularformel

C13H12N2O5S

Molekulargewicht

308.31 g/mol

IUPAC-Name

6-[(4-methoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O5S/c1-20-10-3-5-11(6-4-10)21(18,19)15-12-7-2-9(8-14-12)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)

InChI-Schlüssel

AIKYEVXVRVAMNT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.